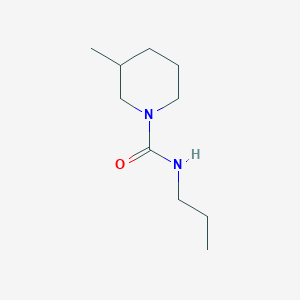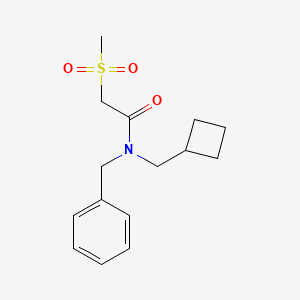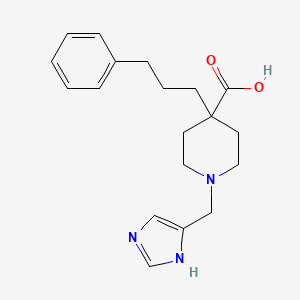![molecular formula C16H15IN2 B5292427 3-[2-(1-methyl-4(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide](/img/structure/B5292427.png)
3-[2-(1-methyl-4(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(1-methyl-4(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide, commonly known as MPI-0479605, is a novel small molecule inhibitor of TLR8 signaling. TLR8 is a member of the toll-like receptor family, which plays a crucial role in the innate immune system. TLR8 activation leads to the production of pro-inflammatory cytokines, chemokines, and interferons. MPI-0479605 has been shown to be effective in inhibiting TLR8-mediated inflammation in preclinical models.
Mécanisme D'action
MPI-0479605 exerts its anti-inflammatory effects by inhibiting the TLR8 signaling pathway. TLR8 is a receptor that recognizes single-stranded RNA from viruses and bacteria. Upon activation, TLR8 recruits a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines. MPI-0479605 binds to the TLR8 receptor and prevents its activation, thereby inhibiting the downstream signaling cascade and reducing inflammation.
Biochemical and Physiological Effects
MPI-0479605 has been shown to reduce the production of pro-inflammatory cytokines and chemokines in human PBMCs and dendritic cells. The molecule has also been shown to reduce inflammation in a mouse model of sepsis. In addition, MPI-0479605 has been shown to have a favorable safety profile in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
MPI-0479605 is a valuable tool for studying the TLR8 signaling pathway and its role in inflammation. The molecule can be used to investigate the mechanism of action of TLR8 agonists and the downstream signaling pathways. However, the use of MPI-0479605 is limited by its specificity for TLR8. The molecule may not be effective in inhibiting other TLRs or inflammatory pathways.
Orientations Futures
MPI-0479605 has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for the treatment of inflammatory diseases. Future research should focus on the optimization of the molecule's pharmacokinetic properties and the evaluation of its efficacy in clinical trials. In addition, the role of TLR8 in various inflammatory diseases should be further investigated to identify potential patient populations that may benefit from treatment with MPI-0479605.
Méthodes De Synthèse
MPI-0479605 is a complex organic molecule that can be synthesized using a multi-step process. The synthesis involves the condensation of 1-methyl-4-pyridinylidene with ethyl acetoacetate to form the intermediate product. This intermediate is then reacted with indole-3-carboxaldehyde to form the final product. The synthesis of MPI-0479605 has been described in detail in a research article published by the inventors of the molecule.
Applications De Recherche Scientifique
MPI-0479605 has been extensively studied in preclinical models for its anti-inflammatory properties. The molecule has been shown to inhibit TLR8-mediated cytokine production in human peripheral blood mononuclear cells (PBMCs) and dendritic cells. It has also been shown to reduce inflammation in a mouse model of sepsis. MPI-0479605 has been identified as a potential therapeutic agent for the treatment of various inflammatory diseases, including sepsis, arthritis, and lupus.
Propriétés
IUPAC Name |
(3E)-3-[2-(1-methylpyridin-4-ylidene)ethylidene]indole;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2.HI/c1-18-10-8-13(9-11-18)6-7-14-12-17-16-5-3-2-4-15(14)16;/h2-12H,1H3;1H/b14-7-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURAKYSOOXPORG-KIUKIJHYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC=C2C=NC3=CC=CC=C32)C=C1.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC(=C/C=C\2/C=NC3=CC=CC=C32)C=C1.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[2-(1-methylpyridin-4-ylidene)ethylidene]indole;hydroiodide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-[2-amino-3-cyano-6-(3,5-dimethyl-1H-pyrazol-4-yl)pyridin-4-yl]benzoate](/img/structure/B5292357.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5292358.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-imidazol-2-ylmethyl)acetamide](/img/structure/B5292362.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide](/img/structure/B5292365.png)
![2-(1H-benzimidazol-2-yl)-3-{3-methoxy-4-[(3-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile](/img/structure/B5292373.png)

![7-(cyclopent-2-en-1-ylacetyl)-N-(isoxazol-3-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5292387.png)
![N-1,3-benzodioxol-5-yl-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5292398.png)
![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5292410.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-4H-1,2,4-triazole](/img/structure/B5292418.png)

![5-amino-3-[1-cyano-2-(3,4-diethoxy-5-iodophenyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5292439.png)
![N-[2-(4-fluorophenyl)ethyl]-4-hydroxy-4-(5-methylpyridin-2-yl)piperidine-1-carboxamide](/img/structure/B5292447.png)